![molecular formula C11H15N5OS2 B5307611 2-[(4-isopropyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5307611.png)
2-[(4-isopropyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-isopropyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide, also known as ITTA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. ITTA is a member of the thiazole family of compounds and has been studied for its biochemical and physiological effects, as well as its mechanism of action.
作用機序
The mechanism of action of 2-[(4-isopropyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide is not fully understood, but it is believed to act through the inhibition of various enzymes and pathways involved in inflammation and cancer cell growth. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that promote inflammation. This compound has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes involved in cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in scientific research studies. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer cell growth.
実験室実験の利点と制限
2-[(4-isopropyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab, and it has been shown to exhibit potent anti-inflammatory and anticancer activity in various in vitro and in vivo models. However, there are also limitations to using this compound in lab experiments. For example, the mechanism of action of this compound is not fully understood, and more research is needed to elucidate its effects on various pathways and enzymes.
将来の方向性
There are several future directions for research on 2-[(4-isopropyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide. One area of research could focus on further elucidating the mechanism of action of this compound and its effects on various pathways and enzymes. Another area of research could focus on developing more potent and selective this compound analogs for use in therapeutic applications. Additionally, more research is needed to determine the safety and efficacy of this compound in animal models and human clinical trials.
合成法
2-[(4-isopropyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide can be synthesized using a variety of methods, including the reaction of 2-bromoacetic acid with 2-mercapto-1,3-thiazole, followed by reaction with 4-isopropyl-5-methyl-4H-1,2,4-triazole-3-thiol. Other methods involve the reaction of 2-chloroacetic acid with 2-mercapto-1,3-thiazole, followed by reaction with 4-isopropyl-5-methyl-4H-1,2,4-triazole-3-thiol.
科学的研究の応用
2-[(4-isopropyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide has been studied for its potential therapeutic applications in various scientific research studies. One study found that this compound exhibited potent anti-inflammatory activity in animal models of inflammation. Another study found that this compound showed significant anticancer activity in vitro against several human cancer cell lines.
特性
IUPAC Name |
2-[(5-methyl-4-propan-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5OS2/c1-7(2)16-8(3)14-15-11(16)19-6-9(17)13-10-12-4-5-18-10/h4-5,7H,6H2,1-3H3,(H,12,13,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONOHKEVPTZYAED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C(C)C)SCC(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49826431 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-cyclopropyl-1H-benzimidazol-1-yl)-N-methyl-N-[(3-methylpyridin-4-yl)methyl]acetamide](/img/structure/B5307529.png)
![N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B5307534.png)
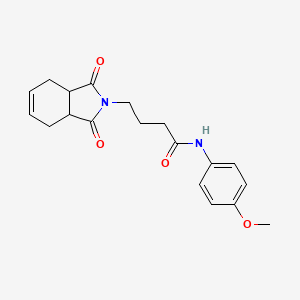
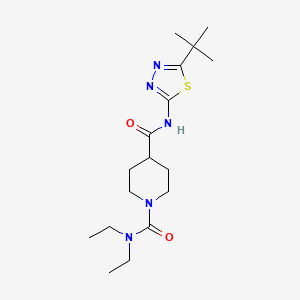
![2-butyl-5-imino-6-{4-[(2-nitrobenzyl)oxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5307560.png)
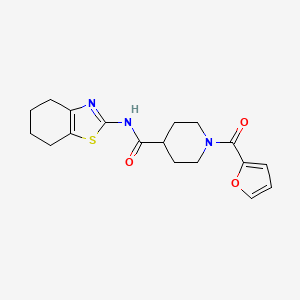
![5-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}isoquinoline](/img/structure/B5307572.png)
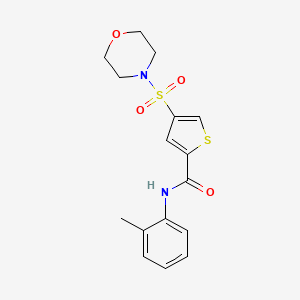
![2-[2-(4-nitrophenyl)-1-phenylvinyl]-1H-benzimidazole](/img/structure/B5307582.png)
![4-methoxy-3-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide](/img/structure/B5307587.png)
![N'-[4-(benzyloxy)benzylidene]-2-(4-chlorophenoxy)propanohydrazide](/img/structure/B5307592.png)

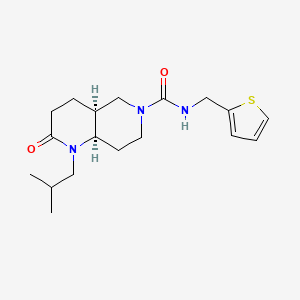
![4-phenyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5307626.png)